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Compound of Interest

Compound Name: KRAS G12C inhibitor 14

Cat. No.: B10830302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel KRAS G12C inhibitor, 143D, with

established inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849). The data presented is

based on preclinical findings and aims to offer an objective assessment of the inhibitor's

specificity and performance, supported by experimental evidence.

Executive Summary
KRAS G12C is a prevalent oncogenic mutation, and the development of targeted inhibitors has

marked a significant advancement in cancer therapy. The novel inhibitor, 143D, has

demonstrated high potency and selectivity for the KRAS G12C mutant, with comparable or, in

some aspects, improved preclinical properties compared to the FDA-approved drugs Sotorasib

and Adagrasib. This guide delves into the specifics of its performance in various preclinical

assays.

Comparative Performance Data
The following tables summarize the quantitative data from head-to-head preclinical studies

involving 143D, Sotorasib (AMG510), and Adagrasib (MRTX849).

Table 1: In Vitro Cellular Proliferation (IC50, nM)
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Cell Line (KRAS
Mutation)

143D
Sotorasib
(AMG510)

Adagrasib
(MRTX849)

MIA PaCa-2 (G12C) 5.0 ± 1.2 3.0 ± 0.6 7.0 ± 1.5

NCI-H358 (G12C) 8.0 ± 2.1 6.0 ± 1.8 10.0 ± 2.5

NCI-H1373 (G12C) 15.0 ± 3.5 11.0 ± 2.9 18.0 ± 4.1

A549 (G12S) >10,000 >10,000 >10,000

HCT116 (G13D) >10,000 >10,000 >10,000

Data represents the mean ± standard deviation from three independent experiments.[1]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft Model
(Cell Line)

Inhibitor
Dose (mg/kg, p.o.,
q.d.)

Tumor Growth
Inhibition (%)

MIA PaCa-2 143D 50 85.2

Sotorasib 50 82.1

Adagrasib 50 83.5

NCI-H358 143D 100 92.4

Sotorasib 100 90.7

Adagrasib 100 91.3

Tumor growth inhibition was measured at the end of the treatment period compared to the

vehicle control group.[1]

Table 3: Pharmacokinetic Properties in Mice
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Parameter 143D Adagrasib (MRTX849)

Half-life (t1/2, h) 6.8 ± 1.2 4.2 ± 0.8

Cmax (ng/mL) 2540 ± 480 1850 ± 350

AUC0-inf (ng·h/mL) 18650 ± 3500 12540 ± 2800

Brain Penetration

(Brain/Plasma Ratio)
0.45 Not Reported to cross BBB

Pharmacokinetic parameters were determined after a single oral dose of 50 mg/kg.[1]

Signaling Pathway Analysis
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK

and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. 143D, along

with Sotorasib and Adagrasib, effectively inhibits these pathways.
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Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Proliferation Assay

Start Seed cancer cells
in 96-well plates

Add serial dilutions of
143D, AMG510, or MRTX849 Incubate for 72 hours Add CellTiter-Glo®

reagent Measure luminescence Calculate IC50 values End

Click to download full resolution via product page

Caption: Workflow for In Vitro Cell Proliferation Assay.

Methodology:

Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and

allowed to adhere overnight.

Cells were treated with a serial dilution of 143D, Sotorasib, or Adagrasib for 72 hours.

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay

(Promega) according to the manufacturer's instructions.

Luminescence was measured using a microplate reader.

IC50 values were calculated by plotting the percentage of cell growth inhibition against the

drug concentration and fitting the data to a four-parameter logistic curve using GraphPad

Prism software.

Western Blot Analysis for Signaling Pathway Inhibition
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Caption: Workflow for Western Blot Analysis.
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Methodology:

KRAS G12C mutant cells were treated with the inhibitors at specified concentrations for 2

hours.

Cells were lysed, and protein concentrations were determined using a BCA assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane was blocked and incubated with primary antibodies against p-ERK, total

ERK, p-AKT, total AKT, and GAPDH overnight at 4°C.

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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